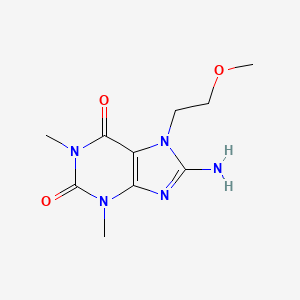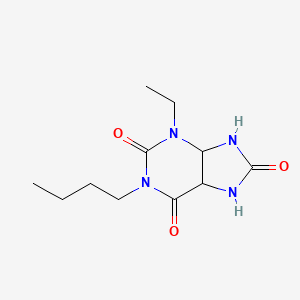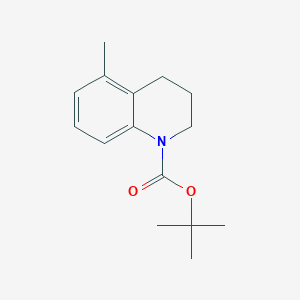
1-Ethyl-2-(pyridin-3-yl)-1,2,3,4-tetrahydronaphthalen-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethyl-2-(pyridin-3-yl)-1,2,3,4-tetrahydronaphthalen-1-ol is a complex organic compound that features a tetrahydronaphthalene core with an ethyl group and a pyridin-3-yl substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethyl-2-(pyridin-3-yl)-1,2,3,4-tetrahydronaphthalen-1-ol typically involves multi-step organic reactions. One common method involves the alkylation of 2-(pyridin-3-yl)-1,2,3,4-tetrahydronaphthalene with ethyl halides under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, and the reaction mixture is heated to facilitate the alkylation process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as column chromatography and recrystallization to ensure the compound meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
1-Ethyl-2-(pyridin-3-yl)-1,2,3,4-tetrahydronaphthalen-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group or to hydrogenate the aromatic ring.
Substitution: The ethyl group or the pyridin-3-yl substituent can be replaced with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 1-ethyl-2-(pyridin-3-yl)-1,2,3,4-tetrahydronaphthalen-1-one, while reduction could produce 1-ethyl-2-(pyridin-3-yl)-1,2,3,4-tetrahydronaphthalene.
Applications De Recherche Scientifique
1-Ethyl-2-(pyridin-3-yl)-1,2,3,4-tetrahydronaphthalen-1-ol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving enzyme interactions and receptor binding due to its structural similarity to biologically active molecules.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-Ethyl-2-(pyridin-3-yl)-1,2,3,4-tetrahydronaphthalen-1-ol involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into binding sites on these targets, potentially modulating their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Ethyl-2-(pyridin-2-yl)-1,2,3,4-tetrahydronaphthalen-1-ol
- 1-Ethyl-2-(pyridin-4-yl)-1,2,3,4-tetrahydronaphthalen-1-ol
- 1-Methyl-2-(pyridin-3-yl)-1,2,3,4-tetrahydronaphthalen-1-ol
Uniqueness
1-Ethyl-2-(pyridin-3-yl)-1,2,3,4-tetrahydronaphthalen-1-ol is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the pyridin-3-yl group and the presence of the ethyl group can affect the compound’s ability to interact with molecular targets, making it distinct from similar compounds with different substitution patterns.
Propriétés
Numéro CAS |
93406-29-2 |
|---|---|
Formule moléculaire |
C17H19NO |
Poids moléculaire |
253.34 g/mol |
Nom IUPAC |
1-ethyl-2-pyridin-3-yl-3,4-dihydro-2H-naphthalen-1-ol |
InChI |
InChI=1S/C17H19NO/c1-2-17(19)15-8-4-3-6-13(15)9-10-16(17)14-7-5-11-18-12-14/h3-8,11-12,16,19H,2,9-10H2,1H3 |
Clé InChI |
QNUBWJVIBCWFKM-UHFFFAOYSA-N |
SMILES canonique |
CCC1(C(CCC2=CC=CC=C21)C3=CN=CC=C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![1,4-Naphthalenedione, 2-methyl-3-[(1-methylethyl)thio]-](/img/structure/B11863846.png)





![(3R)-3-amino-4-[3-(trifluoromethyl)phenyl]butanoic acid](/img/structure/B11863881.png)
